molecular formula C6H11ClO3S B12305725 (3-Methyloxolan-2-YL)methanesulfonyl chloride

(3-Methyloxolan-2-YL)methanesulfonyl chloride

Cat. No.: B12305725
M. Wt: 198.67 g/mol
InChI Key: WEAYCXRZZIOPAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyloxolan-2-YL)methanesulfonyl chloride typically involves the reaction of (3-Methyloxolan-2-YL)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methyloxolan-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Bases: Pyridine and triethylamine are often used to neutralize the hydrochloric acid formed during the reaction.

    Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are used to maintain anhydrous conditions.

Major Products

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of (3-Methyloxolan-2-YL)methanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler analog with a similar reactivity profile but lacking the oxolane ring.

    (2-Chloroethyl)methanesulfonyl Chloride: Contains a chloroethyl group instead of the oxolane ring.

    (2-Methyloxolan-2-YL)methanesulfonyl Chloride: Similar structure but with a different substitution pattern on the oxolane ring.

Uniqueness

(3-Methyloxolan-2-YL)methanesulfonyl chloride is unique due to the presence of the oxolane ring, which imparts specific steric and electronic properties to the compound. This makes it a valuable reagent in organic synthesis for the preparation of complex molecules with specific functional groups .

Properties

Molecular Formula

C6H11ClO3S

Molecular Weight

198.67 g/mol

IUPAC Name

(3-methyloxolan-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H11ClO3S/c1-5-2-3-10-6(5)4-11(7,8)9/h5-6H,2-4H2,1H3

InChI Key

WEAYCXRZZIOPAO-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC1CS(=O)(=O)Cl

Origin of Product

United States

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